4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine
Description
The compound 4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine is a heterocyclic molecule featuring a cyclopenta[d][1,3]thiazole core linked to a piperidine ring via a methyl group, which is further connected to a thiomorpholine moiety through a carbonyl bridge. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs .
Properties
IUPAC Name |
[1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS2/c21-17(20-7-9-22-10-8-20)13-3-2-6-19(11-13)12-16-18-14-4-1-5-15(14)23-16/h13H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPIKXNQJIIRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=C(S2)CCC3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine is a novel thiazole-derived molecule that has gained attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound consists of a cyclopentathiazole moiety linked to a piperidine ring and a thiomorpholine group. Its unique structure may contribute to diverse biological interactions.
Research indicates that compounds with similar structural motifs often exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, particularly in metabolic pathways critical to pathogens.
- Modulation of Reactive Oxygen Species (ROS) : Some studies have shown that thiazole-containing compounds can induce oxidative stress in target cells, leading to apoptosis.
- Interaction with Cellular Targets : The binding affinity to specific proteins or enzymes can disrupt cellular homeostasis, impacting cell viability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to the target molecule demonstrated significant activity against various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting metabolic enzymes essential for microbial survival .
Anticancer Activity
Thiazole derivatives have been explored for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating pathways associated with oxidative stress and inhibiting cell proliferation .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 μg/mL, suggesting strong antibacterial activity .
- Anticancer Evaluation : In another study focused on lung cancer cell lines, thiazole-based compounds were shown to significantly reduce cell viability in a dose-dependent manner. The IC50 values were reported in the low micromolar range, indicating potent anticancer effects .
Data Tables
Comparison with Similar Compounds
Structural Analogues from Urea-Thiazole Derivatives ()
A series of urea-linked thiazole derivatives (11a–11o) shares structural similarities with the target compound, particularly in their thiazole and piperazine/piperidine components. Key differences include:
- Core Modifications : The target compound replaces the urea group in 11a–11o with a thiomorpholine-carbonyl linkage, reducing hydrogen-bonding capacity but introducing sulfur-based hydrophilicity.
- Substituent Effects: Compounds 11a–11o feature diverse aryl substituents (e.g., trifluoromethyl, chloro, methoxy), which modulate electronic and steric properties.
Table 1: Comparison of Molecular Properties
The target’s estimated molecular weight aligns with mid-range analogs in this series, suggesting comparable pharmacokinetic profiles. However, its thiomorpholine group may confer distinct solubility advantages over urea-based derivatives .
Building Block Analogues ()
Enamine Ltd’s catalog () lists 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-ylmethyl}piperidine (MW: 251.10, CAS: EN300-395286), a direct structural precursor to the target compound. Differences include:
- Functionalization : The building block lacks the thiomorpholine-carbonyl group, simplifying its synthesis but limiting pharmacological versatility.
- Applications : Such intermediates are typically used in fragment-based drug design, whereas the target compound’s complexity suggests advanced lead optimization .
Cyclopenta-Thiazole Derivatives ()
describes 2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-amine , which shares the thiazole core but substitutes the piperidine-thiomorpholine chain with a simpler ethylamine group. highlights 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one , emphasizing the core’s adaptability. Key contrasts:
- Bioactivity : The ethylamine/ketone groups in these analogs may target different biological pathways compared to the target’s piperidine-thiomorpholine system, which offers conformational rigidity and enhanced binding specificity.
- Synthetic Complexity : The target compound requires multi-step coupling of advanced intermediates, whereas simpler analogs like those in are more straightforward to synthesize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
